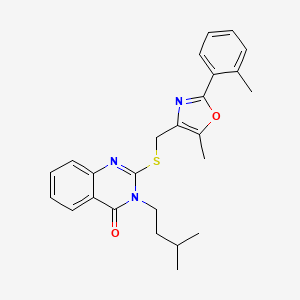
3-isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Isopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, with CAS Number 1114827-44-9, is a derivative of quinazolinone known for its diverse biological activities. This compound is part of a broader class of quinazolinones that have been investigated for their potential therapeutic applications, particularly in oncology and as kinase inhibitors. The following sections detail the biological activities associated with this compound, including its mechanisms of action, cytotoxic effects, and comparative studies.
Chemical Structure and Properties
The molecular formula for this compound is C25H27N3O2S, with a molecular weight of 433.6 g/mol. The compound's structure includes a quinazolinone core that is substituted with an isopentyl group and a thioether linkage to an oxazole ring, contributing to its unique biological profile.
| Property | Value |
|---|---|
| CAS Number | 1114827-44-9 |
| Molecular Formula | C25H27N3O2S |
| Molecular Weight | 433.6 g/mol |
Cytotoxicity
Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating several quinazolinone derivatives, including those structurally related to the compound , found that they exhibited potent inhibitory activity against key protein kinases involved in cancer progression.
- Inhibitory Effects on Tyrosine Kinases :
| Kinase Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| CDK2 | 0.173 ± 0.012 | Imatinib (0.131 ± 0.015) |
| HER2 | 0.079 ± 0.015 | Lapatinib (0.078 ± 0.015) |
| EGFR | 0.102 ± 0.014 | Erlotinib (0.056 ± 0.012) |
The mechanism by which quinazolinone derivatives exert their cytotoxic effects involves inhibition of specific kinases that are crucial for tumor cell proliferation and survival:
- Type I and Type II Inhibition :
Antimicrobial Activity
In addition to anticancer properties, some studies have indicated that quinazolinone derivatives possess antimicrobial activity:
- Antibacterial Effects :
- Compounds were tested against various bacterial strains including Gram-positive and Gram-negative bacteria using the disc diffusion method.
- Some derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
Case Studies
Several case studies highlight the efficacy of quinazolinone derivatives in clinical settings:
- Case Study on Breast Cancer :
-
Combination Therapies :
- Research has explored the use of quinazolinones in combination with other chemotherapeutic agents, enhancing overall efficacy and reducing resistance in cancer cells.
属性
IUPAC Name |
3-(3-methylbutyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-16(2)13-14-28-24(29)20-11-7-8-12-21(20)27-25(28)31-15-22-18(4)30-23(26-22)19-10-6-5-9-17(19)3/h5-12,16H,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTOOAQXPPHIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














